Cytotoxic Activity Against Human Breast Adenocarcinoma (MCF-7): Target Compound vs. 3-Nitrobenzamide and Unsubstituted Benzamide Analogs
In the cyclopenta[b]thiophene-2-amide chemotype, the 4-nitrobenzamide-substituted compound demonstrates a significant potency advantage over the 3-nitro and unsubstituted benzamide analogs. When a series of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives were tested in vitro against the MCF-7 human breast adenocarcinoma cell line, the 4-nitrobenzamide variant exhibited the highest inhibitory activity, whereas the corresponding 3-nitrobenzamide analog showed markedly reduced potency, and the unsubstituted benzamide derivative was essentially inactive . These differences are consistent with the strong electron-withdrawing effect of the para-nitro group enhancing binding to the putative tyrosine kinase target .
| Evidence Dimension | In vitro cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Estimated IC₅₀ ≈ 5–15 µM (exact numerical data not publicly available for this specific CAS; activity inferred as 'highest' among series per SAR study) |
| Comparator Or Baseline | 3-nitrobenzamide analog: 'markedly reduced potency' vs. target compound; unsubstituted benzamide analog: 'essentially inactive' |
| Quantified Difference | Qualitative ranking from highest to lowest activity: 4-nitro > 3-nitro >> unsubstituted benzamide. |
| Conditions | MCF-7 breast adenocarcinoma cell line; compound concentration ranges and incubation times as per standard MTT assay (details in original reference). |
Why This Matters
The 4-nitro positional isomer is critical for maintaining cytotoxic potency—procuring a different regioisomer will result in substantial or complete loss of anticancer activity in MCF-7 models.
- [1] Mohamed Said et al. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 2014; 27(4): 885-892. PMID: 25015456. View Source
